Product packaging for ADR1 protein(Cat. No.:CAS No. 102347-58-0)

ADR1 protein

Cat. No.: B1166718
CAS No.: 102347-58-0
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Description

Historical Perspectives and Initial Discovery of ADR1 Protein Research

Initial research into this compound primarily focused on its function as a transcription factor in the budding yeast Saccharomyces cerevisiae. It was first identified for its role in mediating the expression of the alcohol dehydrogenase gene ADH2. yeastgenome.org Further studies in S. cerevisiae established ADR1 as a carbon-source-responsive zinc-finger transcription factor essential for the transcription of glucose-repressed genes and those involved in the utilization of alternative carbon sources such as ethanol (B145695), glycerol (B35011), and fatty acids. yeastgenome.orgasm.orgontosight.aiyeastgenome.org This early work laid the foundation for understanding ADR1's involvement in metabolic regulation.

More recently, investigations in other organisms, such as Candida albicans and Arabidopsis thaliana, have expanded the understanding of ADR1's roles beyond transcriptional regulation, revealing its involvement in drug resistance and immune responses. asm.orgpnas.org

Overview of this compound Family Diversity Across Organisms

The this compound family exhibits diversity across different organisms, reflecting adaptations to their specific biological needs and environments. While initially characterized in yeast, homologs and related proteins with similar functional domains have been identified in other fungi and plants. asm.orgresearchgate.net

In Saccharomyces cerevisiae, ADR1 is a single gene encoding a zinc-finger transcription factor. yeastgenome.orgontosight.ai In contrast, organisms like Candida albicans also possess an ADR1 ortholog, which, despite sharing a conserved DNA-binding domain with its S. cerevisiae counterpart, has been shown to have rewired functions, including a role in ergosterol (B1671047) biosynthesis and azole resistance. asm.org

In plants, specifically Arabidopsis thaliana, the ADR1 family is part of the larger class of nucleotide-binding leucine-rich repeat (NB-LRR) receptors, also known as NLRs, which are key components of the intracellular immune system. pnas.orgplos.org The Arabidopsis ADR1 subfamily includes multiple members, such as ADR1, ADR1-L1, ADR1-L2, and a truncated ADR1-L3. d-nb.info This expansion and diversification of the ADR1 family in plants underscore its significant role in complex immune signaling networks. plos.orgd-nb.info The presence of ADR1-like sequences in every higher plant species examined suggests a crucial and specific function conserved across plant evolution. researchgate.netapsnet.org

General Classification and Functional Paradigms of this compound

Based on current research, ADR1 proteins can be broadly classified based on their primary functional paradigms observed in different organisms. While the specific mechanisms and pathways may vary, recurring roles in transcriptional regulation, RNA modification, and immune signaling have been identified.

In Saccharomyces cerevisiae, ADR1's well-established function is that of a transcriptional activator. It binds to specific upstream activating sequences (UAS) in the promoter regions of target genes, thereby inducing their transcription. yeastgenome.orgontosight.ai This binding is zinc-dependent, mediated by its zinc finger domains. nih.gov ADR1 plays a key role in regulating genes involved in the metabolism of non-fermentable carbon sources, facilitating the transition from fermentation to respiration when glucose is scarce. yeastgenome.orgontosight.ai Examples of target genes include ADH2, ACS1, and GUT1, involved in ethanol, acetate (B1210297), and glycerol utilization, respectively. yeastgenome.org

In Candida albicans, while still functioning as a transcription factor, ADR1 has been found to regulate genes involved in ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity and a target for antifungal drugs like azoles. asm.org This indicates a divergence in specific transcriptional targets compared to S. cerevisiae. asm.org

In the nematode Caenorhabditis elegans, a protein designated ADR-1 (note the different nomenclature) plays a role in RNA editing, specifically in the adenosine-to-inosine (A-to-I) conversion in double-stranded RNA (dsRNA). uniprot.orgoup.com While C. elegans ADR-2 is the catalytically active deaminase, ADR-1 is a deaminase-deficient protein that acts as a regulator or co-factor. oup.comoup.com ADR-1 promotes the editing activity of ADR-2 at specific adenosines by binding to dsRNA and interacting with ADR-2, effectively tethering the active enzyme to its substrates. oup.com This function is crucial for proper neuronal function and can influence the editing efficiency of target mRNAs. uniprot.orgoup.com This highlights a distinct functional paradigm for an ADR1-like protein in post-transcriptional modification.

In plants, particularly Arabidopsis thaliana, ADR1 proteins function as intracellular immune receptors. They are members of the NB-LRR protein family and play a critical role in both pattern-triggered immunity (PTI) and effector-triggered immunity (ETI). pnas.orgplos.orgd-nb.info ADR1 proteins act as "helper" NLRs, transducing signals downstream of other "sensor" NLRs that directly recognize pathogen effectors. pnas.orgplos.org They are required for basal defense against virulent pathogens and regulate the accumulation of the defense hormone salicylic (B10762653) acid. pnas.orgd-nb.info

Recent research suggests that plant ADR1 proteins, along with other related NLRs like NRG1, may function as calcium-permeable channels upon activation, directly regulating cytoplasmic calcium levels and triggering downstream defense responses, including cell death. d-nb.infobiorxiv.org This represents a distinct mechanism of action compared to their roles in transcriptional regulation or RNA editing. The ADR1-EDS1-PAD4 module is also crucial for stomatal immunity in plants, limiting pathogen entry by influencing the expression of genes related to salicylic acid and abscisic acid biosynthesis. oup.com

The following table summarizes the general functional paradigms of this compound across different organisms:

OrganismPrimary Functional Paradigm(s)Key Role(s)
Saccharomyces cerevisiaeTranscriptional RegulatorMetabolism of non-fermentable carbon sources, glucose repression alleviation
Candida albicansTranscriptional RegulatorErgosterol biosynthesis, Azole resistance
Caenorhabditis elegansRNA Editing Regulator (A-to-I)Modulating activity of catalytic deaminase ADR-2, Neuronal function
Arabidopsis thalianaImmune Receptor (Helper NLR), Calcium ChannelBasal defense, ETI signaling, Salicylic acid accumulation, Stomatal immunity

This table illustrates the functional divergence and specialization of ADR1 proteins in different biological contexts.

Properties

CAS No.

102347-58-0

Molecular Formula

C10H11N3OS

Synonyms

ADR1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Adr1 Protein

Structural Components of the ADR1 Protein

Zinc Finger Domains and their Functional Significance

The DNA-binding domain (DBD) of ADR1 contains two canonical Cys2-His2 zinc fingers. mdpi.comrcsb.orgplos.orgsemanticscholar.orgresearchgate.netacs.orgcapes.gov.br These domains are located within residues 99-160 in S. cerevisiae ADR1. plos.orgsemanticscholar.org Zinc finger domains are critical for the sequence-specific binding of ADR1 to DNA, a process that is dependent on the presence of zinc ions. uniprot.orgcapes.gov.br These domains insert into the major groove of the DNA double helix, making specific contacts with the DNA sequence. rcsb.org While the zinc fingers are essential for DNA binding and subsequent transcriptional activation, they work in conjunction with other regions of the protein to achieve high-affinity and specific interactions with target promoter elements. researchgate.netacs.orgnih.gov

Proximal Accessory Region (PAR) and its Role in DNA Binding

Adjacent to the N-terminus of the zinc finger domains lies the Proximal Accessory Region (PAR). rcsb.orgplos.orgsemanticscholar.orgacs.org In S. cerevisiae ADR1, this region is located around amino acids 88-103. mdpi.com The PAR is indispensable for achieving high-affinity binding of ADR1 to its target DNA sequences. rcsb.orgplos.orgsemanticscholar.orgacs.orgfrontiersin.org Notably, the PAR exhibits structural plasticity; it is largely unstructured in the absence of DNA but undergoes a significant folding transition upon binding to DNA. rcsb.orgplos.orgsemanticscholar.orgacs.org This folding results in a compact domain, often described as a three-strand domain, which makes additional contacts with the DNA, particularly with A-T base pairs in the major groove. rcsb.org Studies have shown that the PAR primarily influences the association rate of ADR1 binding to DNA. researchgate.netacs.org Mutations within the PAR can significantly affect DNA binding affinity and transcriptional activity. plos.orgsemanticscholar.org

Conformational Dynamics and Functional Implications of this compound Structure

The function of ADR1 is intricately linked to the dynamic nature of its structure. A notable example of this is the conformational change that occurs in the Proximal Accessory Region (PAR) upon binding to DNA. rcsb.orgplos.orgsemanticscholar.orgacs.org This transition from an unstructured state to a folded domain is essential for high-affinity DNA binding. rcsb.orgplos.orgsemanticscholar.orgacs.org

Research also suggests that post-translational modifications, such as phosphorylation, can influence the conformation and function of ADR1. Phosphorylation within the DNA-binding domain, specifically at serine 98 in S. cerevisiae ADR1, has been proposed to directly affect ADR1-DNA interactions, potentially by influencing the interplay between the PAR domain and DNA. plos.orgsemanticscholar.org This implies that localized conformational changes induced by phosphorylation can modulate the protein's binding characteristics.

Furthermore, like many multi-modular transcription factors, ADR1 may contain intrinsically disordered regions outside of its well-defined domains. mdpi.com The flexibility afforded by such regions can be crucial for mediating interactions with multiple components of the transcriptional machinery and for undergoing the structural rearrangements necessary for processes like chromatin remodeling, which is influenced by ADR1. nih.gov The ability of proteins to undergo conformational transitions is fundamental to their function, allowing them to bind ligands, interact with other molecules, and catalyze reactions. mpg.denih.govarxiv.org While detailed studies specifically on the global conformational dynamics of full-length S. cerevisiae ADR1 are ongoing, the documented structural changes in the PAR and the influence of modifications like phosphorylation highlight the importance of conformational dynamics in its DNA binding and transcriptional activation activities.

Genetic Regulation of Adr1 Protein Expression

Transcriptional Control of the ADR1 Gene

The regulation of ADR1 gene expression is a key aspect of controlling the downstream pathways it influences. This control is exerted through specific DNA sequences within the ADR1 promoter and the action of various upstream regulatory factors.

Promoter Elements and Regulatory Sequences Governing ADR1 Gene Expression

The promoter region of the ADR1 gene contains specific DNA elements that are recognized by transcriptional machinery and regulatory proteins, thereby governing its expression levels. While detailed characterization of all ADR1 promoter elements across different organisms is ongoing, studies in C. albicans have identified potential regulatory motifs.

Research in C. albicans suggests that the ADR1 gene promoter contains a potential binding motif for the transcription factor Upc2. This finding indicates that ADR1 expression might be influenced by Upc2, a regulator known to be involved in the ergosterol (B1671047) biosynthesis pathway. The presence of such motifs highlights a potential regulatory network where ADR1 gene expression is integrated with other cellular regulatory pathways.

Upstream Regulatory Factors Influencing ADR1 Gene Transcription

The transcription of the ADR1 gene is influenced by various factors that respond to cellular signals, particularly those related to carbon metabolism.

In S. cerevisiae, the expression of ADR1 mRNA has been observed to be regulated by the carbon source, exhibiting strain-dependent variations. This suggests that signals related to glucose availability or the presence of non-fermentable carbon sources can impact the rate at which the ADR1 gene is transcribed.

Furthermore, the protein phosphatase 1 (PP1) complex, composed of Glc7p and Reg1p, has been shown to affect ADR1 transcription levels in S. cerevisiae. This complex is known to play a role in glucose repression, indicating a link between glucose signaling and ADR1 gene expression.

In C. albicans, the transcription factor Upc2 has been proposed as an upstream regulator of ADR1 expression, based on the identification of a potential Upc2 binding motif in the ADR1 promoter. This suggests that Upc2 may directly or indirectly influence the transcriptional activity of the ADR1 gene in this organism.

mRNA Stability and Translational Regulation of ADR1 Protein

Beyond transcriptional control, the cellular levels of this compound can also be influenced by the stability of its messenger RNA (mRNA) and the efficiency of its translation.

Studies in S. cerevisiae have indicated that ADR1 mRNA is approximately 5 kilobases long and possesses an unusually long leader sequence containing 509 nucleotides. Despite the presence of this long leader sequence, studies using ADR1-lacZ gene fusions in S. cerevisiae suggested a lack of significant translational regulation of ADR1 mRNA. The levels of beta-galactosidase produced from these fusions paralleled the levels of ADR1 and ADR1-lacZ mRNA, indicating that changes in mRNA levels were the primary determinant of protein levels under the conditions studied.

While direct evidence for extensive translational regulation of ADR1 mRNA in S. cerevisiae is limited, the stability of mRNA is a general mechanism that can influence protein levels. The steady-state level of an mRNA is a balance between its synthesis (transcription) and its decay (degradation). Factors that affect mRNA stability can therefore impact the amount of template available for translation. Although not specifically detailed for ADR1 mRNA beyond its long leader sequence, mRNA stability is a recognized layer of gene expression control in eukaryotes.

The regulation of this compound activity appears to be predominantly controlled at the post-translational level, particularly through modifications that affect its ability to bind DNA and activate transcription. This suggests that while transcriptional control regulates the amount of ADR1 mRNA, and potentially mRNA stability plays a role, the final control over ADR1 function often occurs after the protein has been synthesized.

Key Regulatory Elements and Factors Influencing ADR1

Regulatory MechanismElement/FactorOrganism (Primary Study)EffectSource(s)
Transcriptional ControlCarbon SourceS. cerevisiaeRegulates ADR1 mRNA levels (strain-dependent)
Transcriptional ControlGlc7p/Reg1p PP1 ComplexS. cerevisiaeAffects ADR1 transcription levels
Transcriptional ControlUpc2 Binding Motif (potential)C. albicansPotential influence on ADR1 gene transcription
Post-translational ControlSnf1 KinaseS. cerevisiaeRequired for Adr1 promoter-binding; positively regulates binding
Post-translational ControlGlc7p/Reg1p PP1 ComplexS. cerevisiaeInhibits Adr1 DNA binding in the presence of glucose; affects activity
Post-translational ControlSerine 98 PhosphorylationS. cerevisiaeInvolved in regulation of DNA-binding; correlates with glucose availability
mRNA CharacteristicsLong Leader Sequence (509 nt)S. cerevisiaePresent in ADR1 mRNA
Translational Regulation(Overall efficiency)S. cerevisiaeAppears not to be a primary regulatory level based on fusion studies

ADR1 Target Genes (Examples)

Gene NameFunctionOrganism (Primary Study)Source(s)
ADH2Alcohol dehydrogenase (ethanol utilization)S. cerevisiae
ACS1Acetyl-CoA synthetase (ethanol/acetate (B1210297) utilization)S. cerevisiae
GUT1Glycerol (B35011) kinase (glycerol utilization)S. cerevisiae
POX1Fatty acyl-CoA oxidase (fatty acid beta-oxidation)S. cerevisiae
PXA1Peroxisomal ABC transporter (fatty acid transport)S. cerevisiae
ALD4, ALD6Aldehyde dehydrogenases (glucose fermentation)S. cerevisiae
FOX2Multifunctional beta-oxidation enzymeS. cerevisiae
PEX1Peroxisome biogenesis proteinS. cerevisiae
Ergosterol Biosynthesis GenesInvolved in sterol synthesisC. albicans
MRR2Stress-responsive transcription factorC. albicans
ADH1Alcohol dehydrogenase (ethanol oxidation to acetaldehyde)C. albicans

ADR1 DNA Binding Motif

Motif ConsensusLocation in Target PromotersOrganism (Primary Study)Source(s)
5'-TTGGRG-3'UAS1 element (palindromic)S. cerevisiae
5'-NRCCCCM3'Promoter regionsC. albicans

Post Translational Regulation of Adr1 Protein Activity

Phosphorylation Events and their Impact on ADR1 Protein Function

Phosphorylation is a primary mechanism regulating ADR1 activity. The phosphorylation state of specific serine residues within the this compound significantly influences its ability to bind DNA and activate transcription.

Identification of Key Phosphorylation Sites in this compound (e.g., Ser98, Ser230)

Two key phosphorylation sites that have been identified and studied in the this compound are Serine 98 (Ser98) and Serine 230 (Ser230). Serine 98 is located adjacent to the DNA-binding domain of ADR1. nih.gov Phosphorylation of Ser98 appears to have a repressive role in ADR1 activity by reducing its ability to bind to promoter DNA. nih.govplos.orgresearchgate.net Serine 230 is located within a region of ADR1 that contains a consensus sequence for Protein Kinase A (PKA). nih.govnih.gov Mutations in this region, specifically between amino acids 227 and 239, have been shown to alleviate glucose repression of ADR1-dependent genes. nih.govnih.gov Phosphorylation of Ser230 is thought to play an important role in ADR1 function by altering its ability to regulate downstream genes in a glucose-dependent manner. nih.gov

Role of Protein Kinases (e.g., Snf1, PKA) in this compound Phosphorylation

Several protein kinases are implicated in the phosphorylation of ADR1, influencing its activity. The Snf1 protein kinase, the yeast homolog of AMP-activated protein kinase (AMPK), is central to glucose repression and its alleviation. frontiersin.orgmicrobialcell.comresearchgate.net While Snf1 is required for ADR1 binding to chromatin when glucose is scarce, it does not appear to directly phosphorylate and activate ADR1. plos.orgresearchgate.net Instead, Snf1 appears to indirectly regulate ADR1 post-translationally. plos.org Snf1 activity modulates the phosphorylation levels of both Ser98 and Ser230. nih.govplos.org The level of ADR1 phosphorylated on Ser230 is highest in glucose-grown cells and decreases in a Snf1-dependent manner upon glucose depletion. nih.govnih.gov Similarly, phosphorylation of Ser98 is reduced in derepressing growth conditions, also modulated by Snf1 activity. nih.govplos.org

Protein Kinase A (PKA) has been implicated in the direct phosphorylation of ADR1. Both yeast and mammalian PKA can phosphorylate ADR1 in vitro. nih.govplos.orgsemanticscholar.org ADR1 contains a PKA consensus site at Ser230. nih.govplos.orgnih.govsemanticscholar.org Hyperactivation of PKA has been suggested to inhibit ADR1 by constitutively phosphorylating Ser230. nih.gov However, the role of PKA in phosphorylating Ser230 in vivo has not been definitively resolved, and genetic analyses have been less supportive of PKA being the primary kinase for Ser230 in vivo. nih.govplos.orgnih.gov A screen of numerous kinase deletion strains failed to identify a single candidate kinase responsible for Ser230 phosphorylation, suggesting it might be phosphorylated by multiple kinases or an essential kinase. nih.govnih.gov

Influence of Protein Phosphatases (e.g., PP1 complex) on this compound Dephosphorylation

Protein phosphatases counteract the effects of kinases by removing phosphate (B84403) groups. The type 1 protein phosphatase (PP1) complex, specifically the Glc7-Reg1 complex in yeast, plays a role in regulating ADR1 activity through dephosphorylation. frontiersin.orgyeastgenome.org The Glc7-Reg1 complex inhibits the ability of ADR1 to bind DNA in the presence of glucose. yeastgenome.org Dephosphorylation by the Glc7-Reg1 complex in a Snf1-dependent manner activates ADR1 under low glucose conditions. frontiersin.org Dephosphorylation of Ser230 via a Snf1-dependent pathway appears to be a major component of ADR1 regulation. nih.govnih.gov The PP1 complex also affects ADR1 transcription levels and activity through post-translational modification. yeastgenome.org

Regulation by 14-3-3 Proteins (Bmh)

14-3-3 proteins, known as Bmh in yeast, are highly conserved regulatory molecules that bind to phosphorylated proteins and act as adaptors in signal transduction pathways. frontiersin.orgnih.govnih.govtandfonline.comwikipedia.org Bmh proteins play a significant role in regulating ADR1 activity, particularly under high-glucose conditions. frontiersin.orgnih.govnih.gov

Mechanism of 14-3-3 Protein Binding to ADR1 Regulatory Domain

Yeast 14-3-3 proteins (Bmh) inhibit the transcriptional activity of ADR1 by directly binding to its regulatory domain. nih.govnih.govtandfonline.com This regulatory domain is located between amino acids 215 and 260, a region where mutations that deregulate ADR1 activity (ADR1c alleles) are found. nih.govnih.govresearchgate.netnih.gov Bmh binding to ADR1 is dependent on the phosphorylation state of ADR1. frontiersin.orgtandfonline.comasm.orgresearchgate.net Specifically, phosphorylation of Ser230 is important for the interaction between Bmh and ADR1. nih.govasm.orgresearchgate.net Bmh proteins preferentially interact with Ser/Thr-phosphorylated targets. nih.gov The binding of the Bmh dimer to ADR1 likely involves interactions with phosphorylated motifs. frontiersin.orgasm.orgresearchgate.net Residues outside the canonical 14-3-3 binding motif in ADR1 may also contribute to the interaction and help explain the specificity of Bmh binding. asm.orgresearchgate.net

Consequences of 14-3-3 Binding on this compound Transcriptional Activity

Binding of 14-3-3 proteins (Bmh) to the regulatory domain of ADR1 inhibits its transcriptional activity. nih.govnih.govtandfonline.com Under high-glucose conditions, PKA-dependent phosphorylation of ADR1 leads to Bmh binding, which inactivates ADR1 and prevents transcriptional activation. frontiersin.org Bmh inhibits a step in transcription activation by ADR1 that occurs after DNA binding. asm.orgresearchgate.net Bmh binding occurs at promoters where a preinitiation complex is already assembled, indicating that the inhibition is not due to preventing nuclear localization, DNA binding, or RNA polymerase II recruitment. tandfonline.com Instead, Bmh binding to the Ser230 region and the nearby cryptic activating region appears to block its function. nih.gov Inactivating Bmh or preventing its binding to ADR1 can relieve this inhibition and suppress the requirement for other factors, suggesting that Bmh modulates combinatorial control of gene expression in addition to its inhibitory role. tandfonline.com

Other Post-Translational Modifications Affecting this compound Activity (e.g., Acetylation, Ubiquitination)

Post-translational modifications (PTMs) represent crucial regulatory mechanisms that diversify protein function, stability, localization, and interactions. Beyond phosphorylation, which is a well-documented regulator of this compound activity, other PTMs such as acetylation, ubiquitination, sumoylation, and methylation can influence protein behavior. While these modifications are known to play significant roles in cellular processes by altering protein structure and function, detailed research findings specifically on the direct impact of acetylation, ubiquitination, sumoylation, or methylation on the activity of the this compound itself are limited within the scope of the provided search results.

Acetylation, typically involving the addition of an acetyl group to lysine (B10760008) residues, can influence protein stability and interactions, sometimes competing with ubiquitination for the same lysine sites nih.gov. While histone acetylation has been shown to affect chromatin structure at the ADH2 promoter, thereby influencing ADR1 binding under repressed conditions, direct acetylation of the this compound and its specific effects on its transcriptional activation function were not detailed in the examined literature.

Ubiquitination, the covalent attachment of ubiquitin to a target protein, often signals for proteasomal degradation but also regulates various non-proteolytic functions. The ubiquitination cascade involves a series of enzymes (E1, E2, and E3 ligases) nih.gov. Although ubiquitination is a prevalent PTM, specific studies demonstrating the ubiquitination of this compound and how this modification directly impacts its activity or stability were not found in the provided search results. Interactions between ADR1 and other proteins, such as Apj1, a chaperone involved in SUMO-mediated protein degradation, have been noted, potentially suggesting indirect links to ubiquitination or sumoylation pathways.

Sumoylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins, is another regulatory PTM that can affect protein localization, activity, and interaction with other molecules. While sumoylation has been shown to regulate the activity of other proteins, such as the RNA-editing enzyme ADAR1 or components of the proteasome, direct evidence of this compound sumoylation and its functional consequences on ADR1 activity were not available in the provided information.

Methylation involves the addition of a methyl group to various amino acid residues and can influence protein function and interactions. While protein methylation is recognized as a regulatory PTM affecting transcription factors, specific research detailing the methylation of this compound and its effects on its transcriptional regulatory role was not identified in the search results.

Molecular Interactions of Adr1 Protein

DNA-Binding Mechanisms and Specificity of ADR1 Protein

ADR1's ability to activate transcription is fundamentally linked to its capacity to bind specific DNA sequences within the promoter regions of its target genes. This interaction is characterized by distinct binding motifs, kinetic properties, and is influenced by the dynamic state of chromatin.

Consensus DNA Binding Motifs (UAS1)

The this compound recognizes and binds to a specific DNA sequence known as the Upstream Activating Sequence 1 (UAS1). This motif is found in the promoters of ADR1-regulated genes, including ADH2 and CTA1. researchgate.netnih.govyeastgenome.org The UAS1 element in the ADH2 promoter is a 22-bp palindromic sequence located upstream of the transcription start site. nih.gov ADR1 typically binds to two half-sites of the palindromic UAS1 element, with a consensus sequence of 5'-TTGGRG-3'. yeastgenome.org

The DNA-binding domain of ADR1 contains two Cys2-His2 zinc fingers and an N-terminal proximal accessory region (PAR). yeastgenome.orgnih.govacs.org These structural elements are crucial for recognizing the consensus DNA sequence. The two zinc fingers are involved in sequence-specific DNA binding, while the PAR, which is unstructured in the absence of DNA, undergoes a folding transition upon DNA binding and provides additional contacts necessary for high-affinity binding. researchgate.netnih.govacs.org

Kinetics of this compound-DNA Interaction

Kinetic measurements using techniques such as surface plasmon resonance have been employed to characterize the interaction between the ADR1 DNA-binding domain and its target DNA sequences. researchgate.netnih.govnih.govacs.org Studies have shown that ADR1 binds to native binding sites, such as those in the ADH2 and CTA1 promoters, with nanomolar affinities. researchgate.netnih.gov

Interestingly, ADR1 also exhibits binding to non-specific DNA, albeit with affinities approximately tenfold lower than its native sequences. researchgate.netnih.gov The specific and non-specific binding affinities are primarily influenced by differences in the association phase of DNA binding. researchgate.netnih.gov The proximal accessory region (PAR) strongly influences the association rate, while the two zinc fingers control the dissociation reaction and binding specificity. researchgate.netnih.gov

Mutational analyses have provided further insights into the kinetics. For instance, an R91K mutation in the accessory region resulted in similar binding affinity to the wild-type but with slightly reduced sequence specificity. researchgate.netnih.gov This mutation was observed to increase binding affinity to a suboptimal sequence by decreasing the complex dissociation rate. nih.gov Conversely, an L146H mutation in the second zinc finger, a change-of-specificity mutation, bound its preferred sequence with slightly higher affinity than the wild-type, suggesting that different types of protein-DNA contacts can provide similar levels of stabilization. nih.gov

The ability to activate transcription in vivo has been correlated with a low dissociation rate, suggesting that the stability of the activator at the promoter may be a rate-limiting step for transcription in vivo. nih.govacs.org The PAR may have evolved to enhance the stability of ADR1-DNA complexes, particularly for short binding sites. nih.govacs.org

Chromatin Dynamics and this compound Binding

ADR1 binding to promoters is significantly influenced by chromatin structure and dynamics. Chromatin modification is both required for and affected by ADR1 binding. yeastgenome.org Loss of histone deacetylase activity, for example, can allow ADR1 to bind to promoters even under repressing conditions. yeastgenome.orgnih.gov ADR1 has been shown to mediate nucleosome repositioning in the ADH2 promoter. yeastgenome.org

Under glucose-repressed conditions, ADR1 does not bind to its cognate promoters. nih.govsemanticscholar.org Upon glucose derepression, ADR1 is recruited to the promoter, and this recruitment is necessary for the binding of the TATA-binding protein (TBP). nih.gov This indicates that ADR1 binding precedes and facilitates the assembly of the pre-initiation complex.

The binding of ADR1 to chromatin is also regulated by phosphorylation. The Snf1 protein kinase positively regulates ADR1 chromatin binding in the absence of glucose, while the type 1 protein phosphatase (PP1) complex Glc7p/Reg1p inhibits ADR1 binding in the presence of glucose. yeastgenome.orgnih.govresearchgate.net A post-translational process is implicated in the regulation of ADR1 binding activity. nih.gov Phosphorylation of serine 98 within the PAR region has been shown to affect ADR1-DNA interactions, with a phosphomimetic mutation (S98D) reducing DNA binding affinity in vitro and leading to loss of in vivo binding detection. semanticscholar.orgplos.org

Protein-Protein Interactions Involving this compound

Beyond its direct interaction with DNA, ADR1 engages in crucial protein-protein interactions with components of the transcriptional machinery, including general transcription factors and co-regulators. These interactions are essential for mediating transcriptional activation.

Interactions with General Transcription Factors (e.g., TFIIB, TAF proteins)

ADR1 interacts with general transcription factors (GTFs) to facilitate the initiation of transcription by RNA polymerase II. Studies have shown that ADR1 activation domains can make specific contacts with the C-terminal segment of TFIIB. nih.govunh.edu This interaction is thought to contribute to the recruitment of the pre-initiation complex to the promoter.

ADR1 also physically associates with components of the TFIID complex, a multiprotein complex comprising the TATA-binding protein (TBP) and TBP-associated factors (TAFs). nih.govharvard.edu In vitro binding studies have indicated that different activation domains of ADR1 can interact with various TAFs. nih.gov For instance, TADIV of ADR1 was found to be capable of retaining multiple TAFs from yeast extracts, suggesting an interaction with the TFIID complex. nih.gov The ability of TADIV truncations to interact with TFIID correlated with their transcriptional activation potential in vivo. nih.gov Furthermore, immunoprecipitation experiments have shown that ADR1 co-immunoprecipitates with TAFII90 and TBP, indicating a physical association in vivo. nih.gov The requirement for an intact TFIID complex for ADR1-mediated transcriptional activation has been demonstrated, as depletion of TAFII90 dramatically reduced ADH2 derepression. nih.gov

Interactions with Kinases and Phosphatases (e.g., Snf1, Glc7/Reg1)

In Saccharomyces cerevisiae, the activity of ADR1 is significantly modulated by the Snf1 protein kinase and the Glc7/Reg1 protein phosphatase complex. Snf1, the yeast homolog of AMP-activated protein kinase (AMPK), is essential for respiratory metabolism and plays a crucial role in activating ADR1. microbialcell.comnih.govnih.gov Snf1 activates ADR1 by promoting its dephosphorylation. microbialcell.comnih.gov Conversely, under high glucose concentrations, Snf1 is inactivated through dephosphorylation by the Glc7 protein phosphatase (also known as PP1), which is directed to Snf1 by the adaptor subunit Reg1. microbialcell.com Reg1 interacts with both Glc7 and Snf1 when glucose is abundant, and the absence of Reg1 leads to constitutive activation of Snf1. microbialcell.com

The Glc7/Reg1 complex inhibits the ability of ADR1 to bind DNA in the presence of glucose. yeastgenome.org Snf1, on the other hand, positively regulates ADR1 binding to chromatin in the absence of glucose. yeastgenome.orgdtu.dk While Snf1 activates Cat8 (another transcription factor) by direct phosphorylation, it activates ADR1 by promoting its dephosphorylation. nih.gov Snf1 has also been shown to be required for ADR1 binding and the recruitment of coactivators to ADR1-dependent promoters. nih.gov

Interactions with Regulatory Proteins (e.g., Cat8, Bmh/14-3-3)

ADR1 interacts with other regulatory proteins in S. cerevisiae to control gene expression. Cat8, another zinc-finger cluster protein, co-regulates numerous glucose-repressed genes with ADR1, particularly during the transition to non-fermentative metabolism. yeastgenome.orgplos.org ADR1 and Cat8 can interact with each other and with Rtg2 in inducing cell resistance to acetic acid-induced programmed cell death in raffinose. nih.gov They synergistically activate the expression of certain genes, such as the ADH2 gene. microbiologyresearch.org

The yeast 14-3-3 proteins, known as Bmh (Bmh1 and Bmh2), also interact with ADR1. nih.govfrontiersin.org Bmh proteins are highly conserved adaptors in signal transduction pathways that bind to phosphorylated proteins. nih.gov Bmh binds directly to the regulatory domain of ADR1, specifically between amino acids 215 and 260, a region where mutations can deregulate ADR1 activity. nih.gov This binding inhibits ADR1's transcriptional activity. nih.govtandfonline.com Under high glucose conditions, ADR1 is phosphorylated by PKA, which facilitates Bmh binding to ADR1, thereby preventing transcriptional activation. frontiersin.orgfrontiersin.org Bmh inhibits transcription by binding to ADR1 at promoters even when a preinitiation complex is present, indicating that the inhibition is not due to nuclear exclusion, inhibition of DNA binding, or RNA polymerase II recruitment. tandfonline.com Inactivating Bmh or preventing its binding to ADR1 can suppress the normal requirement for Cat8 at co-dependent promoters, suggesting Bmh modulates combinatorial control of gene expression in addition to its inhibitory role. tandfonline.com Bmh proteins also interact with Reg1, the regulatory subunit of Glc7, and this interaction is important for maintaining glucose repression. nih.govfrontiersin.orgyeastgenome.org

Organism-Specific Protein Interaction Networks

The concept of ADR1-like regulatory proteins and their interactions extends to other organisms, albeit with different specific partners and contexts.

Saccharomyces cerevisiae Specific Interactions

In Saccharomyces cerevisiae, beyond the interactions with Snf1, Glc7/Reg1, Cat8, and Bmh, ADR1 is part of a broader protein interaction network involved in regulating glucose-repressed genes and metabolic adaptation. ADR1 binds as a monomer to the UAS1 element in the promoters of target genes, which include those involved in ethanol (B145695), glycerol (B35011), and fatty acid utilization, as well as peroxisome biogenesis. yeastgenome.org Chromatin modification is also involved in ADR1-dependent gene expression, with loss of histone deacetylase activity allowing ADR1 to bind promoters under repressing conditions. yeastgenome.org ADR1 has been shown to mediate nucleosome repositioning at the ADH2 promoter. yeastgenome.orgplos.org ADR1's activity is regulated at multiple levels, including expression, DNA binding, and transcription activation. nih.gov ADR1 and Cat8 co-regulate numerous genes, and their individual contributions to gene expression can vary depending on the promoter context. plos.org

**Table 1: Summary of Key ADR1 Interactions in *Saccharomyces cerevisiae***

Interacting Protein(s)Type of InteractionBiological Context/EffectReferences
Snf1Promotes dephosphorylation, bindingActivates ADR1, required for binding to chromatin, coactivator recruitment microbialcell.comnih.govnih.govyeastgenome.org
Glc7/Reg1Inhibits DNA bindingRepresses ADR1 activity under high glucose yeastgenome.orgfrontiersin.org
Cat8Co-regulation, interactionSynergistic activation of glucose-repressed genes, involved in acetic acid-induced PCD yeastgenome.orgplos.orgnih.govmicrobiologyresearch.org
Bmh (14-3-3)Direct binding (phosphorylated Ser230)Inhibits transcriptional activity, modulates combinatorial control nih.govfrontiersin.orgtandfonline.comfrontiersin.org
Rtg2InteractionInvolved in acetic acid-induced PCD evasion nih.gov
PKAPhosphorylates Ser230Facilitates Bmh binding, inhibits ADR1 activity under high glucose frontiersin.orgfrontiersin.orgnih.gov
Caenorhabditis elegans ADAR Family Interactions (e.g., ADR-1 with ADR-2)

In Caenorhabditis elegans, the ADAR (Adenosine Deaminases Acting on RNA) protein family includes ADR-1 and ADR-2. These proteins are involved in A-to-I RNA editing. nih.govresearchgate.netnih.gov While ADR-2 is the primary catalytically active adenosine (B11128) deaminase in C. elegans, ADR-1, which is deaminase-deficient, acts as a regulator of ADR-2. nih.govresearchgate.net ADR-1 regulates editing efficiency by interacting directly with ADR-2 and with ADR-2 targets through its double-stranded RNA binding domains. nih.govresearchgate.netuniprot.org Both ADR-1 and ADR-2 have distinct roles and are important for normal nervous system function and behavior, including chemotaxis. nih.govnih.govembopress.org ADR-1 mutants can exhibit more severe phenotypes than ADR-2 mutants, suggesting non-editing functions for ADR-1. nih.gov

**Table 2: Key ADAR Family Interactions in *Caenorhabditis elegans***

Interacting Protein(s)Type of InteractionBiological Context/EffectReferences
ADR-2Direct interactionRegulation of A-to-I RNA editing efficiency nih.govresearchgate.netuniprot.org
ADR-2 targets (dsRNA)Binding (via dsRBDs)Regulation of editing efficiency and mRNA expression nih.gov
ADBP-1InteractionModulates ADR-2 nuclear localization nih.gov

Cellular and Physiological Roles of Adr1 Protein

Role in Carbon Source Utilization and Metabolic Adaptation (Saccharomyces cerevisiae)

In Saccharomyces cerevisiae, the ADR1 protein is a central regulator enabling the yeast to adapt to the availability of non-fermentable carbon sources like ethanol (B145695), glycerol (B35011), and fatty acids when glucose is scarce. nih.govyeastgenome.orgontosight.ai Adr1 is a Cys₂His₂ zinc finger transcription factor that binds to specific upstream activating sequences (UAS1) in the promoters of its target genes. yeastgenome.orgwikidoc.orgoup.com The expression of over 100 genes can be dependent on Adr1. nih.gov Adr1's activity and binding to DNA are regulated by glucose levels and the Snf1 protein kinase pathway. yeastgenome.orgnih.gov

ADR1 is a positive regulator of genes involved in ethanol utilization. yeastgenome.orgontosight.aiwikidoc.org A key target is ADH2, which encodes alcohol dehydrogenase, the enzyme responsible for the initial step in converting ethanol to acetaldehyde. nih.govontosight.ainih.gov Adr1 also regulates ACS1, encoding acetyl-CoA synthetase, which converts acetate (B1210297) (derived from acetaldehyde) into acetyl-CoA, a central metabolite for energy production. nih.govyeastgenome.orgwikidoc.orgoup.comnih.gov While GUT1 is primarily involved in glycerol metabolism, its expression is also regulated by Adr1, particularly during growth on non-fermentable carbon sources like ethanol. nih.govyeastgenome.orgoup.comyeastgenome.org

ADR1 is essential for the efficient utilization of glycerol and fatty acids as carbon sources. nih.govyeastgenome.orgwikidoc.orgmdpi.com It activates the expression of genes in the glycerol dissimilation pathway, including GUT1, which encodes glycerol kinase, converting glycerol to glycerol-3-phosphate, and GUT2, encoding mitochondrial glycerol-3-phosphate dehydrogenase, which oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403). nih.govyeastgenome.orgyeastgenome.orgmdpi.com

In fatty acid utilization, Adr1 regulates genes involved in peroxisomal beta-oxidation. nih.govyeastgenome.orgwikidoc.orgmdpi.comresearchgate.net This includes genes like POX1 (also known as FOX1), encoding a fatty-acyl coenzyme A oxidase, and FOX2, encoding a protein with dual enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, both crucial enzymes in the beta-oxidation pathway. nih.govyeastgenome.orgmdpi.comuni-frankfurt.de Adr1 cooperates with other transcription factors, such as Oaf1p and Pip2p, in regulating genes for fatty acid oxidation and peroxisome biogenesis. nih.govresearchgate.net

Beyond regulating the enzymes involved in fatty acid breakdown, Adr1 also plays a role in the biogenesis and organization of peroxisomes, the organelles where fatty acid beta-oxidation primarily occurs in yeast. nih.govyeastgenome.orgwikidoc.orgmdpi.comresearchgate.netthebiogrid.orgresearchgate.netbiorxiv.org Adr1 is required for the transcription of genes encoding peroxisomal proteins. yeastgenome.orgwikidoc.org The regulation of peroxisome biogenesis by Adr1 is linked to the cell's metabolic state and the availability of fatty acids. researchgate.netbiorxiv.org

ADR1 is a key player in the metabolic shift that occurs in Saccharomyces cerevisiae when glucose is depleted, and the cell transitions from fermentative growth to respiratory growth using alternative carbon sources like ethanol. yeastgenome.orgontosight.ainih.govmdpi.comfrontiersin.orgnih.gov This transition involves a significant reprogramming of gene expression, with upregulation of genes involved in respiration, gluconeogenesis, and the glyoxylate (B1226380) cycle, and downregulation of fermentation genes. nih.govnih.gov Adr1, by activating genes for ethanol, glycerol, and fatty acid utilization, facilitates this metabolic adaptation, allowing the yeast to efficiently utilize non-fermentable substrates for energy production through respiration. yeastgenome.orgontosight.ainih.govmdpi.com ADR1 deleterious mutants are unable to switch between fermentative and respiratory metabolism. mdpi.com

Here is a data table summarizing some of the S. cerevisiae genes regulated by Adr1 and their roles:

GeneProtein ProductRole in MetabolismAdr1 Regulation
ADH2Alcohol dehydrogenaseConverts ethanol to acetaldehydePositive
ACS1Acetyl-CoA synthetaseConverts acetate to acetyl-CoAPositive
GUT1Glycerol kinaseConverts glycerol to glycerol-3-phosphatePositive
GUT2Mitochondrial glycerol-3-phosphate dehydrogenaseOxidizes glycerol-3-phosphate to dihydroxyacetone phosphatePositive
POX1Fatty-acyl coenzyme A oxidaseInvolved in peroxisomal beta-oxidationPositive
FOX2Multifunctional beta-oxidation enzymeInvolved in peroxisomal beta-oxidationPositive
PEXPeroxin (various)Peroxisome biogenesis and assemblyPositive

Role in Drug Resistance and Ergosterol (B1671047) Pathway Regulation (Candida albicans)

In the opportunistic fungal pathogen Candida albicans, the ADR1 transcription factor has a distinct role compared to its function in Saccharomyces cerevisiae. While Adr1 is known for carbon source utilization in S. cerevisiae, studies in C. albicans have revealed that Adr1 is "rewired" and plays a significant role in drug resistance, particularly against antifungal agents like fluconazole, amphotericin B, and terbinafine. nih.govconcordia.caasm.orgresearchgate.net

Activation of Adr1 in C. albicans confers resistance to these drugs. nih.govconcordia.caasm.orgresearchgate.net Research indicates that C. albicans Adr1 is connected to the regulation of the ergosterol biosynthesis pathway. nih.govconcordia.caasm.orgresearchgate.net Ergosterol is a crucial component of the fungal cell membrane and is the primary target of several antifungal drugs, including azoles like fluconazole. nih.govctdbase.org Adr1 appears to work in conjunction with other regulators, such as the zinc-cluster transcription factor Upc2, to control the expression of genes involved in ergosterol biosynthesis. concordia.caresearchgate.netbiorxiv.org Activation of both Upc2 and Adr1 can lead to coordinated expression of the ergosterol biosynthesis pathway genes, contributing to drug resistance. biorxiv.org This rewiring of Adr1 function in C. albicans highlights the evolutionary divergence of regulatory networks in different fungal species. nih.govconcordia.ca

Role in RNA Editing and Transcriptomic Diversity (Caenorhabditis elegans)

Based on the available search results, information specifically detailing the role of this compound in RNA editing and transcriptomic diversity in Caenorhabditis elegans was not identified. The provided citations nih.gov and nih.gov in the outline refer to research on Saccharomyces cerevisiae and Candida albicans, respectively, regarding ADR1 function. Further research may be needed to elucidate the specific functions of ADR1 orthologs, if any, in Caenorhabditis elegans in these processes.

Role in Plant Innate Immunity (Arabidopsis thaliana)

In Arabidopsis thaliana, the ADR1 family comprises three functional members: ADR1, ADR1-Like 1 (ADR1-L1), and ADR1-Like 2 (ADR1-L2), which often function with unequal redundancy. ctpharma.com.trwikipedia.orgwikidata.org These proteins are indispensable for mounting effective defense against a range of pathogens. wikipedia.orgwikipedia.orgfishersci.cafishersci.ca

ADR1 proteins are essential for basal resistance against virulent pathogens, contributing to the plant's ability to limit pathogen infection even in the absence of specific effector recognition. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgfishersci.fi In the context of ETI, ADR1s are required for full resistance triggered by various TNLs and certain CNLs. wikipedia.orgwikipedia.orgfishersci.ca The EDS1-PAD4-ADR1 module serves as a crucial link connecting PTI and ETI, highlighting the interconnectedness of these two branches of plant immunity. ebi.ac.ukwikipedia.org16streets.com Studies have shown that ADR1s are particularly important for PTI signaling initiated by receptor-like proteins (RLPs). wikipedia.org16streets.com While both ADR1 and NRG1 subfamilies contribute to ETI responses like pathogen resistance and transcriptional reprogramming, ADR1s have an additional function in basal resistance. wikipedia.orgwikipedia.orgfishersci.ca

ADR1 proteins physically associate and function in conjunction with the EDS1-PAD4 heterodimer. wikipedia.orgfishersci.sewikipedia.orgwikidata.orgfishersci.fiwikipedia.orgethersolvent.comfishersci.at This EDS1-PAD4-ADR1 module operates downstream of activated TNLs and some CNLs. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikidata.org Upon activation by pathogen effectors, TNLs exhibit NADase activity, producing small signaling molecules derived from NAD+. ebi.ac.ukwikipedia.orgwikidata.orgfishersci.at These molecules are perceived by the EDS1-PAD4 dimer, which in turn promotes the assembly of the EDS1-PAD4-ADR1 complex, thereby initiating downstream immune signaling. wikipedia.orgwikidata.orgfishersci.atmims.com The EDS1-PAD4-ADR1 module is not solely restricted to ETI signaling but also contributes significantly to PTI responses. wikipedia.orgwikipedia.orgwikidata.org16streets.comfishersci.fi

A key mechanism by which activated ADR1 proteins mediate immune signaling is through the formation of calcium-permeable channels at the plasma membrane. ebi.ac.ukwikipedia.orgfishersci.camims.comwikipedia.orgfishersci.ieguidetopharmacology.org Similar to the CNL ZAR1 and other RNLs like NRG1, activated ADR1 can oligomerize to form these channels. ebi.ac.ukwikipedia.orgmims.comwikipedia.orgfishersci.ieguidetopharmacology.orgnih.gov This channel activity is critical for inducing an influx of calcium ions (Ca2+) into the cytoplasm, a rapid and essential early signaling event in plant immunity. ebi.ac.ukwikipedia.orgfishersci.ieguidetopharmacology.org The ability of ADR1 to function as a Ca2+ channel relies on conserved negatively charged residues in its N-terminal domain. fishersci.ie The CCHeLo domain present in RNLs is implicated in the formation of these membrane pores and subsequent calcium channel activity. nih.gov

Table 1: Key Signaling Molecules Involved in ADR1-Mediated Immunity

Compound NamePubChem CIDRole in Immunity
Salicylic (B10762653) acid (SA)338Defense hormone, transcriptional reprogramming ebi.ac.ukwikipedia.orgwikipedia.orgfishersci.cafishersci.co.ukguidetopharmacology.orgfishersci.fifishersci.atuni.luciteab.comrmreagents.comnih.govnih.gov
Ethylene6325Defense-related signaling molecule ebi.ac.ukwikipedia.orgwikipedia.org16streets.comethersolvent.comnih.gov
Hydrogen peroxide (H2O2)784Reactive oxygen species (ROS), signaling molecule ebi.ac.ukwikipedia.org16streets.comfishersci.fifishersci.atmims.comwikipedia.orgrmreagents.com
Calcium ion (Ca2+)271Second messenger, crucial for immune activation and cell death ebi.ac.ukwikipedia.orgwikipedia.orgwikidata.orgfishersci.cafishersci.atmims.comwikipedia.orgfishersci.ieguidetopharmacology.orgnih.govwikidata.orgnih.govuni.luwikipedia.org
NAD+5892, 15938971Substrate for TNL NADase activity, source of signaling molecules ebi.ac.ukctpharma.com.trwikipedia.orgwikidata.orgfishersci.co.ukbmrb.iofishersci.atwikipedia.org
Abscisic acid (ABA)5280896, 5375199, 12305886Plant hormone involved in stress responses and stomatal immunity fishersci.co.ukguidetopharmacology.orguni.luciteab.comrmreagents.comwikidata.orgcenmed.com
Jasmonic acid (JA)5281166Defense hormone, often acting antagonistically to SA wikidata.orgfishersci.fiuni.lunih.govthegoodscentscompany.commycocentral.eu
ATP5957, 13803, 86711126Energy currency, involved in signaling pathways wikipedia.orgwikidata.orgmims.comtci-chemical-trading.comnih.govmicrobenotes.com
ADP6022, 85315Involved in signaling pathways wikipedia.orgwikidata.orgmims.comguidetopharmacology.orgamdb.onlinemitoproteome.org
AMP6083, 42609785, 39Involved in signaling pathways mims.comnih.govguidetopharmacology.orgmitoproteome.orgmetabolomicsworkbench.org

ADR1 proteins contribute to the induction of the hypersensitive response (HR), a form of programmed cell death that restricts pathogen spread. wikipedia.orgwikipedia.orgfishersci.ca Auto-active variants of ADR1 are capable of triggering cell death even in the absence of pathogen challenge. ebi.ac.ukwikipedia.orgwikipedia.orgwikidata.orgfishersci.ieguidetopharmacology.org This ADR1-mediated cell death is dependent on calcium influx and can be inhibited by calcium channel blockers. fishersci.ieguidetopharmacology.org While the NRG1 subfamily is considered more critical for TNL-mediated cell death in Arabidopsis, ADR1s also play a role, albeit potentially a less prominent one depending on the specific immune receptor activated. wikipedia.orgctpharma.com.trfishersci.se

Broader Cellular Processes Influenced by this compound (e.g., Chromatin Organization, Stress Response)

Beyond their direct roles in pathogen recognition and signaling, ADR1 proteins and the modules they form influence broader cellular processes. The EDS1-PAD4-ADR1 module is involved in the transcriptional reprogramming of defense-related genes. wikipedia.orgwikipedia.orgfishersci.cafishersci.sefishersci.fi This includes the regulation of genes involved in the biosynthesis of defense hormones like salicylic acid (SA). fishersci.fifishersci.at

Furthermore, the ADR1-EDS1-PAD4 module has been shown to regulate stomatal immunity, a crucial defense mechanism that limits bacterial entry into plant tissues. fishersci.co.ukfishersci.fiuni.luciteab.comrmreagents.com This regulation involves influencing the expression of genes related to both SA and abscisic acid (ABA) biosynthesis and response. fishersci.co.ukuni.luciteab.comrmreagents.com

Table 2: ADR1-Interacting Proteins and Modules

Protein/ModuleAssociated ADR1 FunctionReferences
EDS1-PAD4 heterodimerSignal transduction downstream of TNLs and CNLs, PTI signaling, transcriptional reprogramming, stomatal immunity wikipedia.orgfishersci.sewikipedia.orgwikidata.orgfishersci.co.uk16streets.comfishersci.fiwikipedia.orgethersolvent.comfishersci.atuni.luciteab.comrmreagents.com
TNLsUpstream activation of ADR1-mediated signaling ebi.ac.ukwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikidata.orgfishersci.co.ukbmrb.iofishersci.fiethersolvent.comfishersci.atwikipedia.org
CNLsUpstream activation of ADR1-mediated signaling (some) wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.co.ukbmrb.io
NRG1 subfamilyHelper NLRs with partially redundant and distinct functions in immunity and cell death wikipedia.orgwikipedia.orgctpharma.com.trwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikidata.orgfishersci.co.ukfishersci.cabmrb.iofishersci.fiethersolvent.comfishersci.ienih.gov
MOM1Negative regulator of ADR1 expression (indirect influence) thegoodscentscompany.com

Mechanisms of Action and Signaling Pathways

Transcriptional Activation Mechanisms of ADR1 Protein

ADR1 activates transcription by interacting with the regulatory regions of target genes, primarily binding to the Upstream Activation Sequence 1 (UAS1) element, which has a consensus sequence of 5'-TTGGRG-3'. yeastgenome.org This binding facilitates the recruitment of the transcriptional machinery and modulates chromatin structure to enable gene expression.

Transcriptional activators like ADR1 stimulate gene expression by recruiting components of the RNA Polymerase II (RNAPII) transcriptional machinery to the promoter. biorxiv.orgpnas.orgdoi.org ADR1 has been shown to interact, directly or indirectly, with general transcription factors (GTFs) that are essential for the formation of the pre-initiation complex (PIC). Studies have indicated that ADR1 can interact with components of the TFIID complex and TFIIB, facilitating the assembly of the transcription initiation machinery at target promoters. yeastgenome.orgpnas.orgpnas.orgnih.gov For instance, the activation domain of ADR1 has been shown to interact with TFIIB, and this interaction is important for the activation of genes like ADH2. pnas.orgpnas.org

Chromatin structure, the packaging of DNA with histone proteins into nucleosomes, presents a barrier to transcription. cd-genomics.com Transcriptional activators often facilitate chromatin remodeling to make promoter regions accessible to the transcription machinery. ADR1 is involved in mediating changes in chromatin structure, including nucleosome repositioning, at the promoters of its target genes. yeastgenome.orgnih.govnih.govmolbiolcell.org For example, at the ADH2 promoter, ADR1 is required for the repositioning of specific nucleosomes when glucose levels decrease. nih.gov Under repressing conditions (high glucose), a nucleosome often obstructs the TATA box, adjacent to an ADR1 binding site. nih.gov Upon derepression, this nucleosome is destabilized in a mechanism that requires ADR1. nih.gov This suggests that ADR1's activation domain mediates the recruitment of factors necessary to prepare the DNA sequence for subsequent transcription steps, even if the catalytic activity of RNAPII is impaired. nih.gov Chromatin remodeling mediated by ADR1 contributes to the accessibility of promoter elements for the binding of the transcriptional machinery. molbiolcell.org

ADR1 often functions in concert with other transcription factors to achieve full activation of glucose-repressed genes. A key partner is the transcription factor Cat8. nih.govresearchgate.netresearchgate.netyeastgenome.orgmicrobialcell.comresearchgate.netnih.gov ADR1 and Cat8 co-regulate numerous genes involved in the utilization of non-fermentable carbon sources, gluconeogenesis, and the glyoxylate (B1226380) cycle. yeastgenome.orgmicrobialcell.comresearchgate.net Their synergistic action is crucial for the efficient derepression of these genes when glucose is scarce. researchgate.netresearchgate.net While both are regulated by the Snf1 protein kinase pathway, they can also act independently or substitute for each other in certain contexts. researchgate.net The interplay between ADR1 and Cat8 allows for a fine-tuned transcriptional response to changes in carbon source availability.

Signal Transduction Pathways Regulating this compound Activity

This compound activity is subject to complex regulation by several signal transduction pathways that sense the metabolic state of the cell, particularly the availability of glucose.

ADR1 activity is also influenced by phosphorylation in response to glucose levels. Serine 230 within a potential PKA consensus site in ADR1 is phosphorylated in glucose-grown cells, and its dephosphorylation in a Snf1-dependent manner appears to be a major component of ADR1 regulation. nih.govresearchgate.netresearchgate.net

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is another crucial signaling route that regulates this compound activity. yeastgenome.orgguidetopharmacology.orgnih.govmdpi.comresearchgate.netresearchgate.netoup.comfrontiersin.orgoup.com The cAMP/PKA pathway is involved in sensing nutrient availability and regulating various cellular processes, including metabolism and growth. mdpi.comoup.comwikipedia.org

PKA, activated by elevated levels of cAMP, can directly phosphorylate ADR1. yeastgenome.orgnih.govresearchgate.netfrontiersin.org Phosphorylation by PKA, particularly at serine 230, has been shown to negatively influence ADR1 activity and allow the binding of 14-3-3 proteins (Bmh1 and Bmh2), which further contributes to the inactivation of ADR1 under high-glucose conditions. nih.govfrontiersin.org This phosphorylation-dependent interaction with 14-3-3 proteins modulates ADR1's ability to activate transcription. frontiersin.org

The interplay between the Snf1 pathway and the cAMP/PKA pathway is critical for the proper regulation of ADR1. While Snf1 activity is high under low glucose and promotes ADR1 function, the cAMP/PKA pathway is often more active under high glucose conditions and inhibits ADR1. nih.govfrontiersin.org This opposing regulation ensures that ADR1-dependent genes are appropriately expressed only when non-glucose carbon sources are available.

Here is a summary of some key regulatory interactions:

Pathway/FactorConditionEffect on ADR1 ActivityMechanismSource(s)
Snf1 Protein KinaseLow GlucoseActivationPromotes DNA binding and activity, involved in Ser230 dephosphorylation. yeastgenome.orgnih.govresearchgate.netoup.com
Glc7p/Reg1p PP1High GlucoseInhibitionInhibits DNA binding, affects transcription and post-translational modification. yeastgenome.org
cAMP/PKA PathwayHigh Glucose (often)InhibitionPhosphorylates Ser230, promotes 14-3-3 binding, reduces activity. yeastgenome.orgnih.govfrontiersin.org
Cat8 Transcription FactorLow GlucoseSynergyCo-regulates target genes, acts in concert with ADR1 for full activation. nih.govresearchgate.netresearchgate.netnih.gov
Mig1 Transcription RepressorHigh GlucoseIndirect RepressionPart of the broader CCR network influencing ADR1-dependent genes. nih.govpitt.eduoup.com

These intricate regulatory mechanisms ensure that ADR1-mediated gene expression is tightly linked to the cell's metabolic state, allowing for efficient adaptation to changing carbon source availability.

Snf1 Pathway Integration

In the yeast Saccharomyces cerevisiae, ADR1 is a carbon source-responsive zinc-finger transcription factor crucial for the expression of genes required for utilizing non-glucose carbon sources, such as ethanol (B145695), glycerol (B35011), and fatty acids yeastgenome.org. The activity of ADR1 is significantly regulated by the Snf1 protein kinase, the yeast homolog of the mammalian AMP-activated protein kinase (AMPK) nih.govnih.gov.

The Snf1 complex acts as a central regulator of carbon metabolism and plays a major role in the release from glucose repression nih.govucsf.edu. Under conditions of glucose limitation, Snf1 is activated through phosphorylation, primarily on Thr210, by upstream kinases like Sak1, Tos3, and Elm1 nih.gov. Conversely, in high glucose concentrations, Snf1 is inactivated by dephosphorylation mediated by the Glc7 protein phosphatase and its regulatory subunit Reg1 nih.gov.

Snf1 influences ADR1 activity at multiple levels. One key mechanism involves the regulation of ADR1's binding to target gene promoters ucsf.edunih.gov. Snf1 promotes ADR1 chromatin binding when glucose is scarce, while the Reg1/Glc7 phosphatase complex inhibits this binding in the presence of glucose nih.govcore.ac.uk. This suggests a post-translational mechanism regulating ADR1's DNA binding activity nih.gov.

Phosphorylation of ADR1 itself appears to be a critical regulatory point. Studies indicate that phosphorylation of Ser230 in ADR1 is highest in glucose-grown cells and decreases in a Snf1-dependent manner upon glucose depletion nih.govnih.gov. A nonphosphorylatable ADR1 mutant at Ser230 shows Snf1-independent activation of its target genes, suggesting that dephosphorylation at this site, mediated through a Snf1-dependent pathway, is a major component of ADR1 regulation nih.govnih.gov. While protein kinase A (PKA) and Ca++ calmodulin-dependent protein kinase can phosphorylate Ser230 in vitro, their in vivo role in this specific phosphorylation event is not definitively established nih.govnih.gov.

Beyond direct phosphorylation effects, Snf1 also contributes to ADR1-dependent gene expression by influencing chromatin structure. Snf1-dependent histone H3 hyperacetylation of promoter nucleosomes is required for the binding of ADR1 and RNA polymerase II during derepression ucsf.edu. ADR1 itself can also restructure the promoter of genes like ADH2 to ensure proper transcriptional activity core.ac.uk.

Furthermore, Snf1 interacts with other transcription factors that coregulate genes with ADR1, such as Cat8 and Sip4, which bind to Carbon Source Responsive Elements (CSRE) nih.govmicrobialcell.com. Snf1 activates Cat8 through phosphorylation and also enhances transcription of the CAT8 gene by inhibiting the repressor Mig1 nih.govmicrobialcell.com. This intricate network of interactions highlights how Snf1 signaling is integrated to control the expression of genes necessary for growth on alternative carbon sources, with ADR1 acting as a key downstream effector.

The regulation of ADR1 by Snf1 ensures that genes involved in the utilization of non-fermentable carbon sources are activated only when glucose is limited, allowing the yeast cell to adapt its metabolism to the available energy sources.

TIR Signaling Pathway (in Plants)

In plants, ADR1 proteins, specifically the ADR1 family which includes ADR1, ADR1-Like 1 (ADR1-L1), and ADR1-Like 2 (ADR1-L2), function as helper NLRs (hNLRs) in the Toll/interleukin-1 receptor (TIR) signaling pathway, a crucial component of plant innate immunity sciengine.comnih.gov. This pathway is activated by pathogen effectors and leads to effector-triggered immunity (ETI) sciengine.com.

TIR domains are found in various plant immune receptors, including sensor TIR-NLRs (TNLs) and TIR-only proteins sciengine.commpg.de. Upon activation, these TIR domains function as NADases, producing small signaling molecules from NAD+ sciengine.commpg.de. These molecules include ADPr-ATP, di-ADPR, and pRib-AMP/ADP sciengine.com.

The lipase-like proteins Enhanced Disease Susceptibility 1 (EDS1), Phytoalexin Deficient 4 (PAD4), and Senescence-Associated Gene 101 (SAG101) are essential components downstream of TNLs and TIRs sciengine.comnih.gov. They function by transducing immune signals from activated TIR domains to the helper NLRs, including the ADR1 family sciengine.com.

Research indicates a specific interaction between the EDS1/PAD4 heterodimer and the ADR1 family of helper NLRs sciengine.comnih.govoup.com. The TIR-catalyzed signaling molecules bind to these lipase-like protein heterodimers, inducing their association with specific helper NLRs sciengine.commpg.de. Specifically, pRib-AMP/ADP have been shown to bind to the EDS1/PAD4 heterodimer, which in turn promotes its association with ADR1 proteins to activate defense responses and confer resistance in Arabidopsis sciengine.commpg.de.

This interaction is crucial for the downstream signaling events in plant immunity. TIR signaling promotes the interaction between ADR1-L1 and the EDS1-PAD4 dimer, as well as the oligomerization of ADR1-L1s, which is necessary for downstream immune activation and cell death nih.gov. The formation of oligomeric ADR1 complexes is proposed to function as calcium influx channels, contributing to immune responses sciengine.comnih.govoup.com.

The EDS1-PAD4-ADR1 module functions in parallel with the EDS1-SAG101-NRG1 module, another hNLR family involved in TIR signaling nih.gov. While both modules are activated by TIR signals, they appear to be activated by different TIR-derived small molecules and can lead to distinct downstream outcomes, such as pathogen resistance versus host cell death sciengine.combiorxiv.org.

Recent studies have further elucidated the molecular mechanisms linking upstream pathogen perception to the activation of the EDS1-PAD4-ADR1 module. For instance, in stomatal immunity, a calcium sensor and a TIR-only protein act in a de-repression mechanism that controls TIR signaling-activated EDS1-PAD4-ADR1-mediated responses biorxiv.orgresearchgate.net. Upon pathogen infection, a calcium signal is perceived, releasing a TIR-only protein (like STIR1 in Nicotiana benthamiana) to produce pRib-AMP. This molecule then binds to the EDS1-PAD4 receptor, which is subsequently recognized by ADR1-L2, leading to the activation of stomatal immunity biorxiv.orgresearchgate.net.

The conserved nature of the EDS1:PAD4:ADR1 module and its activation by TIR-derived molecules in both monocots and dicots highlights the fundamental importance of this pathway in plant immunity nih.gov.

Data Table: Key Interactions and Events in ADR1 Signaling

PathwayOrganismKey Upstream RegulatorADR1 Regulation Mechanism(s)Downstream Effects
Snf1 PathwaySaccharomyces cerevisiaeSnf1 protein kinasePhosphorylation status (e.g., Ser230), Chromatin bindingActivation of genes for non-glucose carbon source utilization (ethanol, fatty acids)
TIR Signaling PathwayPlantsActivated TIR domainsInteraction with EDS1/PAD4 heterodimer, OligomerizationActivation of defense responses, Pathogen resistance, Cell death (in some contexts)

Note: This table summarizes key interactions and mechanisms based on the provided text snippets.

Detailed Research Findings

Research has provided detailed insights into the molecular interactions governing ADR1 function in these pathways. In the Snf1 pathway, studies using chromatin immunoprecipitation have shown that Snf1 is required for ADR1 binding to the promoters of target genes like ADH2, ACS1, GUT1, CTA1, and POT1 in the absence of glucose nih.gov. The identification of Ser230 as a key phosphorylation site regulated by Snf1-dependent dephosphorylation has provided a crucial piece of the puzzle regarding how glucose availability controls ADR1 activity nih.govnih.gov. Furthermore, the observation that ADR1 can bind to chromatin in repressed conditions when histones are hyperacetylated, and that Snf1 influences histone acetylation, underscores the interplay between signaling and chromatin remodeling in regulating ADR1-dependent transcription ucsf.edunih.gov.

In the plant TIR signaling pathway, biochemical and structural studies have been instrumental in understanding how TIR-derived molecules link to ADR1 activation. The discovery that pRib-AMP/ADP specifically bind to the EDS1-PAD4 dimer and induce its association with ADR1 proteins has provided a molecular basis for the specificity observed in TIR signaling branches sciengine.commpg.de. Cryo-electron microscopy structures of complexes like the Arabidopsis AtEDS1-AtPAD4-AtADR1-L2 complex have revealed how pRib-AMP binding to EDS1-PAD4 facilitates the recognition and activation of ADR1-L2, leading to stomatal immunity researchgate.net. These findings highlight the conserved structural mechanisms underlying TIR-mediated immunity through the EDS1:PAD4:ADR1 node in diverse plant species researchgate.netnih.gov.

Comparative Genomics and Evolutionary Aspects of Adr1 Protein

Ortholog Identification and Sequence Conservation of ADR1 Protein Across Species

Orthologs of the this compound have been identified across a range of species, revealing varying degrees of sequence conservation that reflect their evolutionary divergence and functional adaptations.

In fungi, the this compound is a well-studied carbon source-responsive zinc-finger transcription factor. researchgate.netasm.org Orthologs are commonly compared between the opportunistic pathogen Candida albicans and the model yeast Saccharomyces cerevisiae. nih.gov These species are estimated to have diverged as long as 300 million years ago, allowing for considerable evolutionary changes. nih.gov While many transcription factors are structurally conserved between the two species, it is estimated that only about 16% of the regulator-target gene connections have been preserved. researchgate.netnih.gov This highlights that structural similarity does not always equate to functional conservation.

In the plant kingdom, a different protein, also named ACTIVATED DISEASE RESISTANCE 1 (ADR1), is a central immune receptor. h1.co This protein belongs to the NLR (nucleotide-binding, leucine-rich repeat) family, specifically the RNL (RPW8-like NLR) subclass. nih.gov Phylogenetic analyses of 277 angiosperm species have demonstrated that ADR1 is highly conserved across a wide variety of plants, suggesting it serves a crucial and ancient function in plant immunity. h1.co Within Arabidopsis, the ADR1 family of proteins exhibits high sequence conservation, particularly in the Nucleotide-Binding Site (NBS) domain, which shows 50% position identity and 75% homology among family members. researchgate.net This conservation is even more pronounced in specific motifs within the NBS domain. researchgate.net The presence of ADR1-like sequences has been identified in both dicotyledonous and monocotyledonous plants, including Poaceae species like rice and wheat, indicating that this NLR protein family was present before the divergence of these major plant lineages. researchgate.net

OrganismProtein FamilyPrimary FunctionKey Conserved Domains
Saccharomyces cerevisiaeTranscription FactorRegulation of ethanol (B145695), glycerol (B35011), and fatty acid utilization genesCys2-His2 Zinc Fingers
Candida albicansTranscription FactorRegulation of ergosterol (B1671047) biosynthesis and azole resistanceCys2-His2 Zinc Fingers
Arabidopsis thalianaNLR Immune ReceptorPlant disease resistance (PTI and ETI)NBS-LRR (Nucleotide-Binding Site, Leucine-Rich Repeat)
Nicotiana benthamianaNLR Immune ReceptorStomatal immunityNBS-LRR (Nucleotide-Binding Site, Leucine-Rich Repeat)

Divergence of Functional Roles and Rewiring of Pathways (e.g., S. cerevisiae vs. C. albicans)

The functional divergence of ADR1 orthologs is most dramatically illustrated by the "rewiring" of transcriptional networks between S. cerevisiae and C. albicans. nih.gov This phenomenon, where structurally similar transcription factors regulate different sets of genes, is a significant source of evolutionary diversity. researchgate.net

In S. cerevisiae, Adr1p is a key activator for genes repressed by glucose. yeastgenome.org Its primary role is to enable the use of alternative carbon sources when glucose is scarce. yeastgenome.org Specifically, it activates genes required for the metabolism of ethanol (ADH2), glycerol, and fatty acids, as well as genes involved in peroxisome biogenesis. asm.orgnih.govyeastgenome.org

In stark contrast, the C. albicans Adr1 ortholog has been rewired to control a completely different biological circuit: ergosterol biosynthesis. researchgate.netasm.org Ergosterol is a critical component of the fungal cell membrane and the primary target of azole antifungal drugs. researchgate.net Activation of Adr1 in C. albicans confers significant resistance to drugs like fluconazole. asm.orgnih.gov While S. cerevisiae Adr1 regulates fatty acid utilization, the deletion of its ortholog in C. albicans has no effect on growth on fatty acid substrates, indicating this function has been lost or taken over by other factors. nih.gov

This rewiring appears to have been driven by changes in the connections between the transcription factor and its target genes, rather than major changes in the protein's structure. researchgate.netnih.gov For example, the DNA-binding motif recognized by Adr1 is found in the promoters of ergosterol pathway genes in C. albicans, but not in the promoters of ethanol and fatty acid utilization genes in that organism. asm.org Interestingly, one target, the alcohol dehydrogenase gene Adh1, remains under Adr1 control in both species, suggesting it was an ancestral connection before the broader rewiring event. researchgate.netasm.org This functional shift is thought to be linked to the different lifestyles of the two yeasts; S. cerevisiae evolved to tolerate and metabolize high concentrations of ethanol, a product of its fermentation, whereas C. albicans adapted as a commensal and opportunistic pathogen. researchgate.netasm.org

FeatureADR1 in S. cerevisiaeADR1 in C. albicans
Primary Regulated Pathway Ethanol, glycerol, and fatty acid utilization. asm.orgErgosterol biosynthesis. asm.orgnih.gov
Key Target Genes ADH2, GUT1, GUT2, POX1. yeastgenome.orgErgosterol pathway genes (e.g., ERG1, ERG11). researchgate.net
Phenotype of Activation Enhanced growth on non-fermentable carbon sources. nih.govResistance to azole antifungal drugs. asm.org
Phenotype of Deletion Inability to grow on ethanol or glycerol. nih.govSensitivity to azole antifungal drugs. asm.org
Conserved Target Alcohol dehydrogenase (ADH1). researchgate.netAlcohol dehydrogenase (ADH1). researchgate.net

Evolutionary Origins of Specific this compound Domains (e.g., Zinc Fingers, dsRBDs, NLR domains)

The evolutionary origins of ADR1 domains differ significantly between the fungal transcription factor and the plant immune receptor, reflecting their distinct functions and ancestries.

Zinc Fingers: The fungal this compound is characterized by its Cys2-His2 zinc finger domains, which are responsible for sequence-specific DNA binding. nih.govrcsb.org This is one of the most common DNA-binding motifs in eukaryotic transcription factors. frontiersin.org The DNA-binding region of S. cerevisiae Adr1p contains two such zinc fingers, along with a novel N-terminal Proximal Accessory Region (PAR). nih.gov This PAR is unstructured in the absence of DNA but folds into a three-strand domain upon binding, extending the protein's contact with the DNA and representing a unique evolutionary addition to the zinc finger module. nih.gov Genetic studies have shown that mutations within the zinc fingers can alter DNA binding specificity, and that the region amino-terminal to the fingers is also critical for this interaction. documentsdelivered.comdocumentsdelivered.com

dsRBDs (double-stranded RNA-binding domains): There is no evidence in the reviewed literature to suggest that the fungal transcription factor ADR1 or the plant immune receptor ADR1 possess dsRBDs. These domains are characteristic of a different family of proteins, the ADARs (adenosine deaminases acting on RNA), which are involved in RNA editing and are evolutionarily distinct from the ADR1 proteins discussed here. researchgate.net

NLR domains: The plant this compound is a member of the NLR superfamily, which are key mediators of intracellular immunity. h1.co Its domain architecture consists of an N-terminal coiled-coil (CC) domain, a central nucleotide-binding site (NBS or NB-ARC), and C-terminal leucine-rich repeats (LRR). researchgate.net This entire structure is sometimes referred to as the NLR domain. The plant ADR1 family is part of a specific subclass of NLRs called RNLs, which are distinguished by an N-terminal domain with homology to the RPW8 protein. nih.gov Phylogenetic analyses show that RNLs fall into two main clades, the ADR1 and NRG1 families, which appear to have diverged early in the evolution of flowering plants. nih.gov The NBS domain is the most conserved region within the this compound family, suggesting it is under strong selective pressure to maintain its function in ATP binding and hydrolysis, which is critical for activating the immune response. researchgate.net

Advanced Methodologies and Research Techniques for Studying Adr1 Protein

Genetic Manipulation Techniques (e.g., Gene Deletion, Mutagenesis, Overexpression)

Genetic manipulation serves as a fundamental tool for understanding the in vivo functions of the ADR1 protein. By altering the expression level or the sequence of the ADR1 gene, researchers can observe the resulting phenotypic changes.

Gene Deletion: The creation of adr1 deletion mutants has been instrumental in revealing its biological roles in various organisms. In Nicotiana benthamiana, adr1 mutant plants displayed increased susceptibility to certain pathogens, indicating that NbADR1 is essential for stomatal immunity. nih.gov Similarly, in C. elegans, deletion strains of adr1 exhibited distinct phenotypes, including defects in chemotaxis, which were more severe than those observed in mutants of the related adr-2 gene. nih.gov These studies highlight the critical role of ADR1 in processes ranging from immune response to sensory functions.

Mutagenesis: Site-directed and random mutagenesis techniques are employed to identify critical amino acid residues and domains within the this compound. frontiersin.org For instance, specific mutations in the P-loop of the related ADR1-L2 protein have been shown to affect its function. researchgate.net In studies of the plant immune response, specific point mutations within the NbEDS1 protein were shown to disrupt its interaction with NbPAD4, a key partner of NbADR1. nih.gov Targeted mutagenesis is a powerful approach for dissecting protein structure-function relationships and interaction interfaces. frontiersin.org

Overexpression: Investigating the effects of ADR1 overexpression provides complementary information to gene deletion studies. In yeast, the overexpression of the this compound was found to increase the frequency of mitochondrial genome mutations, known as cytoplasmic petites. nih.gov This effect was dominant and correlated with ADR1's transcriptional activation ability. nih.gov In the plant Arabidopsis, overexpressing ADR1 was shown to confer resistance to certain fungal pathogens and enhance drought tolerance, leading to a constitutive activation of defense signaling pathways. researchgate.net

TechniqueOrganismKey FindingsReferences
Gene DeletionN. benthamianaIncreased susceptibility to pathogens, implicating NbADR1 in stomatal immunity. nih.gov
Gene DeletionC. elegansResulted in severe chemotaxis defects. nih.gov
MutagenesisN. benthamianaDisruption of the NbEDS1-NbPAD4 interaction, a complex associated with NbADR1. nih.gov
OverexpressionYeastInduced mutations in the mitochondrial genome (petite formation). nih.gov
OverexpressionArabidopsisConferred enhanced resistance to fungal pathogens and drought tolerance. researchgate.net

Biochemical Assays for Protein Function and Interaction

Biochemical assays are essential for characterizing the molecular activities of ADR1, including its interactions with DNA and other proteins, and how these activities are regulated.

As a transcriptional activator, a primary function of ADR1 is to bind to specific DNA sequences in the promoters of its target genes.

Electrophoretic Mobility Shift Assay (EMSA): This technique is a widely used in vitro method to study protein-DNA interactions. nih.govresearchgate.net It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing gel matrix than the free, unbound DNA fragment. springernature.comnih.gov EMSA can be used to qualitatively detect the binding of ADR1 to a putative DNA target sequence and can also be adapted for quantitative analysis of binding affinity and kinetics. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time quantitative analysis of biomolecular interactions. In the context of ADR1, purified protein would be immobilized on a sensor chip, and solutions containing specific DNA sequences would be flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the surface, allowing for precise determination of kinetic parameters such as association and dissociation rate constants.

ADR1 function is often mediated through interactions with other proteins, forming larger regulatory complexes.

Co-immunoprecipitation (Co-IP): Co-IP is a robust method used to identify and validate protein-protein interactions in vivo from cell extracts. nih.gov An antibody targeting ADR1 is used to pull it down from a cell lysate, and any stably interacting proteins are co-precipitated. These associated proteins can then be identified by Western blotting. This technique has been crucial in demonstrating that plant ADR1 proteins form modules with lipase-like proteins EDS1 and PAD4. nih.gov For example, Co-IP assays showed that upon pathogen infection, NbADR1 physically associates with a preformed NbPAD4-NbEDS1 complex. nih.gov Studies have also used Co-IP to show that members of the ADR1 family can form both homodimers and heterodimers. researchgate.net

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method for detecting protein-protein interactions in the yeast nucleus. springernature.comnih.gov It relies on the reconstitution of a functional transcription factor when two proteins, fused to the DNA-binding and activation domains of the factor respectively, interact. This system is valuable for screening libraries to discover novel interacting partners of ADR1. Combining positive results from a Y2H screen with validation by Co-IP provides strong evidence for a direct and biologically relevant interaction. nih.govreddit.com

ADR1 Family ProteinInteracting Partner(s)Organism/SystemAssay MethodReferences
NbADR1NbEDS1, NbPAD4N. benthamianaCo-immunoprecipitation nih.gov
AtADR1-L1EDS1, PAD4Arabidopsis / N. benthamianaSplit Luciferase Complementation nih.govoup.com
AtADR1 proteinsSelf-association (homodimers)Arabidopsis / N. benthamianaCo-immunoprecipitation researchgate.net
AtADR1 proteinsHeterodimerization (e.g., ADR1 with ADR1-L1)Arabidopsis / N. benthamianaCo-immunoprecipitation researchgate.net

Post-translational modifications, particularly phosphorylation, play a key role in regulating ADR1 activity. nih.gov

Western Blot with Phospho-specific Antibodies: These are antibodies designed to specifically recognize a protein only when it is phosphorylated at a particular site. mybiosource.combio-rad-antibodies.comthermofisher.com This technique has been effectively used to study ADR1 phosphorylation. Researchers developed an antibody specific for ADR1 phosphorylated at serine 98 (pS98). nih.gov Using this tool in Western blot analysis, they demonstrated that the level of pS98-Adr1 decreases under glucose derepression conditions, a change that is dependent on the SNF1 kinase. nih.gov This provides direct evidence that the phosphorylation state of ADR1 is dynamically regulated in response to cellular glucose levels. For such experiments, it is crucial to include phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the protein. bio-rad-antibodies.comcellsignal.com

Peptide Mapping: This technique is used to identify the specific sites of phosphorylation on a protein. youtube.com The protein of interest, often radiolabeled, is proteolytically digested into smaller peptides, which are then separated, typically by chromatography or electrophoresis. For ADR1, two-dimensional peptide mapping combined with amino acid analysis of tryptic peptides was used to identify serine 98, located adjacent to the zinc-finger domains, as a major in vivo phosphorylation site. nih.gov Mass spectrometry-based analysis of digested phosphopeptides is another powerful modern approach for precise phosphorylation site identification. researchgate.net

Enzyme activity assays are used to measure the function of kinases and phosphatases that regulate ADR1. In the context of glucose repression in yeast, where ADR1 is a key player, Protein Kinase A (PKA) is a central signaling component. PKA assays can be performed in vitro to determine if PKA, or other candidate kinases, can directly phosphorylate ADR1. Such an assay would typically involve incubating purified this compound with the kinase and radiolabeled ATP, followed by detection of incorporated radioactivity in the this compound. This helps to build a complete picture of the signaling cascades that control ADR1 function.

Structural Biology Techniques (e.g., NMR Spectroscopy, Homology Modeling)

Determining the three-dimensional structure of ADR1 is crucial for understanding its mechanism of action at a molecular level.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine the structure of proteins in solution, providing insights into their dynamic properties. While a full-length structure of ADR1 has not been reported, NMR would be a suitable technique for determining the structures of individual domains, such as the zinc-finger DNA-binding domain, and studying how their conformation changes upon DNA binding or phosphorylation.

Homology Modeling: Also known as comparative modeling, this computational technique is used to predict the three-dimensional structure of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). wikipedia.org Given that protein structure is often more conserved than sequence, this method can provide valuable structural models when experimental structures are unavailable. wikipedia.org Researchers have used homology modeling to predict the structures of proteins that interact with ADR1-family members and to identify ADR1 homologues across different plant species by aligning key motifs. nih.govresearchgate.net A homology model of ADR1 could be generated to map known mutation sites, phosphorylation sites, and interaction interfaces, thereby guiding further experimental hypotheses. researchgate.net

Gene Expression Analysis (e.g., RNA-seq, Microarrays, RT-qPCR, Reporter Genes)

Analyzing the expression patterns of the ADR1 gene is fundamental to understanding its regulatory roles. Several powerful techniques are employed for this purpose, each offering distinct advantages in sensitivity, scope, and quantification.

RNA-seq (RNA sequencing) has emerged as a key method for quantitatively measuring the transcriptome. nih.gov This high-throughput sequencing technique provides a comprehensive and unbiased view of gene expression, allowing for the quantification of ADR1 transcripts as well as the discovery of novel isoforms and alternative splicing events. youtube.comyoutube.comyoutube.com For instance, RNA-seq can be utilized to compare ADR1 expression levels across different tissues, developmental stages, or in response to various stimuli. The process involves isolating RNA, converting it to cDNA, and then sequencing the cDNA library to generate millions of short reads that are mapped back to a reference genome. youtube.com

Microarrays offer another platform for genome-wide expression profiling. nih.govyoutube.com In this technique, thousands of known DNA sequences (probes) are immobilized on a solid surface. youtube.com Labeled cDNA from a sample is then hybridized to the microarray, and the intensity of the signal at each probe location corresponds to the expression level of the respective gene. youtube.com While less quantitative than RNA-seq, microarrays are a cost-effective method for analyzing the expression of a large number of genes simultaneously and have been used extensively in organisms like Arabidopsis thaliana to study responses to various stresses. frontiersin.org

RT-qPCR (Reverse Transcription-quantitative Polymerase Chain Reaction) is a highly sensitive and specific method for quantifying gene expression. nih.gov It is often used to validate the results obtained from RNA-seq or microarray experiments. nih.gov The process begins with the reverse transcription of RNA into cDNA, followed by qPCR, which amplifies and quantifies the target cDNA in real-time using fluorescent dyes or probes. pnnl.gov This technique allows for the precise measurement of ADR1 mRNA levels in a given sample.

Reporter Genes are invaluable tools for studying the regulatory elements of a gene, such as its promoter. thermofisher.comyoutube.comberthold.com In a reporter gene assay, the promoter region of the ADR1 gene is cloned upstream of a gene that encodes an easily detectable protein, such as luciferase or β-galactosidase. berthold.comlu.se This construct is then introduced into cells, and the activity of the reporter protein is measured. youtube.comresearchgate.net The level of reporter protein expression provides a direct readout of the transcriptional activity of the ADR1 promoter under different conditions. youtube.com

TechniquePrinciplePrimary Application for ADR1 ResearchKey Advantages
RNA-seqHigh-throughput sequencing of cDNA reverse transcribed from RNA.Comprehensive, unbiased quantification of ADR1 transcripts and discovery of novel isoforms.High sensitivity, broad dynamic range, and ability to identify unknown transcripts.
MicroarraysHybridization of labeled cDNA to an array of known DNA probes.Genome-wide profiling of ADR1 expression in relation to other genes.Cost-effective for large-scale expression analysis.
RT-qPCRReal-time amplification and quantification of reverse-transcribed RNA.Precise and sensitive quantification of ADR1 mRNA levels for validation.High specificity, sensitivity, and reproducibility.
Reporter GenesFusion of the ADR1 promoter to a gene encoding a detectable protein.Functional analysis of the ADR1 promoter and its regulatory elements.Provides a direct measure of transcriptional activity.

Chromatin-Based Methodologies (e.g., Chromatin Immunoprecipitation (ChIP))

To understand how this compound regulates gene expression, it is crucial to identify its direct target genes by mapping its binding sites on the chromatin. Chromatin Immunoprecipitation (ChIP) is a powerful technique for this purpose. nih.govnih.gov

ChIP allows for the identification of in vivo protein-DNA interactions. nih.gov The process begins with cross-linking proteins to DNA within intact cells, followed by chromatin shearing. nih.gov An antibody specific to the this compound is then used to immunoprecipitate the ADR1-DNA complexes. nih.gov After reversing the cross-links, the associated DNA is purified and can be analyzed by various methods. When combined with qPCR (ChIP-qPCR), it can determine if ADR1 binds to a specific candidate gene. nih.gov

ChIP-seq combines ChIP with high-throughput sequencing to provide a genome-wide map of protein-DNA binding sites. nih.govmathworks.comfrance-genomique.org After immunoprecipitation, the enriched DNA fragments are sequenced and mapped to the reference genome, revealing all the genomic regions where the this compound is bound. mathworks.com A similar technique, Cross-Linking Immunoprecipitation (CLIP) followed by high-throughput sequencing (CLIP-Seq), has been used to globally study the binding of the human ADAR1 protein, a homolog of ADR1. nih.gov This approach revealed a large number of binding sites, providing insights into the protein's function in RNA editing and regulation of 3' UTR usage. nih.gov

MethodologyPrinciplePrimary Application for ADR1 ResearchKey Findings Enabled
ChIP-qPCRImmunoprecipitation of protein-DNA complexes followed by quantitative PCR of specific DNA regions.Validating the binding of ADR1 to specific, known target gene promoters.Confirmation of direct gene targets of ADR1.
ChIP-seqImmunoprecipitation of protein-DNA complexes followed by high-throughput sequencing of the associated DNA.Genome-wide identification of all ADR1 binding sites.Discovery of novel direct target genes and regulatory networks of ADR1.
CLIP-SeqUV cross-linking of RNA-protein complexes, immunoprecipitation, and high-throughput sequencing of the RNA.Genome-wide identification of RNA molecules that directly interact with ADR1.Understanding the role of ADR1 in post-transcriptional regulation.

Microscopy Techniques (e.g., Fluorescence Microscopy for Localization Studies)

Visualizing the subcellular localization of the this compound is essential for understanding its function. Fluorescence microscopy techniques are instrumental in achieving this. emory.edu

Fluorescence Microscopy utilizes fluorescently labeled molecules to visualize cellular components. To study ADR1 localization, it is often fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants like Citrine-HA or EYFP. researchgate.netresearchgate.net The expression of this fusion protein in cells allows for the direct visualization of ADR1's subcellular distribution using a fluorescence microscope. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is an advanced form of fluorescence microscopy that provides high-resolution images and the ability to create three-dimensional reconstructions of cells. nih.govyoutube.com It effectively removes out-of-focus light, resulting in sharper images. emory.edu Studies using confocal microscopy have been crucial in determining the localization of ADR1 proteins. For instance, in Arabidopsis thaliana, AtADR1 proteins have been shown to localize mainly to the plasma membrane. researchgate.netnih.govunc.edu Further investigations have revealed that while wild-type AtADR1 is also found in the endoplasmic reticulum (ER), certain mutants exhibit additional cytosolic localization. researchgate.netunc.edu In human cells, the ADAR1 protein has been observed to be distributed between the nucleus and the cytoplasm. researchgate.net

TechniquePrincipleApplication to ADR1Observed ADR1 Localizations
Fluorescence MicroscopyUse of fluorophores to visualize proteins. ADR1 is tagged with a fluorescent protein (e.g., GFP).Direct visualization of this compound within living or fixed cells.Nucleus, cytoplasm. researchgate.net
Confocal Laser Scanning MicroscopyAdvanced fluorescence microscopy with optical sectioning for high-resolution imaging.Precise determination of ADR1's subcellular distribution and co-localization with other cellular markers.Plasma membrane, endoplasmic reticulum, cytosol. researchgate.netunc.edu

Computational and Bioinformatic Approaches (e.g., Sequence Analysis, Motif Prediction, PPI Prediction, AI in PTM research)

Computational and bioinformatic tools are indispensable for analyzing the vast amount of data generated by high-throughput experimental techniques and for making predictions about protein function and interactions. nih.govmdpi.com

Sequence Analysis and Motif Prediction involve the use of algorithms to analyze the amino acid sequence of the this compound to identify conserved domains and motifs. fiveable.me These conserved regions often have important functional or structural roles. bu.edunih.gov For example, analysis of the this compound family has identified several conserved motifs within the Nucleotide-Binding Site (NBS) domain, such as the P-loop, kinase-2, and GLPL motifs. researchgate.net Furthermore, specific motifs unique to the ADR1 family, like the TVS motif, have also been discovered. researchgate.net

Protein-Protein Interaction (PPI) Prediction utilizes computational methods to predict which other proteins ADR1 may interact with. researchgate.netunibo.it These predictions can be based on various factors, including sequence homology, domain-domain interactions, and network topology. nih.gov Identifying the interaction partners of ADR1 is crucial for understanding the cellular pathways in which it functions. The STRING database is a widely used tool for generating protein-protein interaction networks. researchgate.net

ApproachDescriptionApplication to ADR1 ResearchExample Findings/Predictions
Sequence Analysis & Motif PredictionAlgorithms that identify conserved domains and short sequence motifs within the this compound sequence.Identifying functionally important regions of the this compound.Identification of conserved motifs like P-loop, kinase-2, and the ADR1-specific TVS motif. researchgate.net
PPI PredictionComputational tools that predict interactions between ADR1 and other proteins.Elucidating the functional context and signaling pathways involving ADR1.Generation of a network of potential ADR1-interacting proteins for experimental validation.
AI in PTM ResearchMachine learning models that predict the sites of post-translational modifications on the this compound.Understanding how PTMs might regulate ADR1 activity, stability, or localization.Prediction of potential phosphorylation or other modification sites on ADR1 that could be experimentally verified.

Unanswered Questions and Future Directions in Adr1 Protein Research

Elucidating Novel Regulatory Mechanisms of ADR1 Protein

While some regulatory mechanisms of ADR1 have been identified, such as post-translational modification and its interaction with other proteins, a complete picture of its regulatory landscape is still emerging. In yeast, ADR1 activity is regulated at multiple levels, including gene transcription, post-translational modification, and access to or ability to stably bind promoters. nih.gov The kinase Snf1 is required for ADR1 promoter binding, and phosphorylation of serine 98 in the DNA-binding region correlates with glucose availability. nih.gov However, the precise mechanisms by which Snf1 and potentially other kinases and phosphatases modulate ADR1 activity through phosphorylation require further investigation. Additionally, the role of potential repressors binding to specific regions of ADR1, as suggested by studies in yeast, needs to be fully characterized. nih.gov In plants, the regulation of ADR1 family members (ADR1, ADR1-Like 1 (ADR1-L1), and ADR1-Like 2 (ADR1-L2)) is intertwined with complex immune signaling pathways. oup.com How TIR signaling precisely promotes interactions between ADR1-L1 and EDS1/PAD4 and ADR1-L1 self-association is an area requiring further detail. oup.comnih.gov The potential for sensor NLRs to trigger nuclear translocation of ADR1s for transcriptional reprogramming and whether this involves oligomerization is another open question. nih.gov

Deeper Understanding of this compound Structural-Functional Relationships

Understanding the intricate relationship between the structure of ADR1 and its diverse functions is crucial. While structural information for some domains or related proteins exists, a comprehensive high-resolution structure of full-length ADR1 proteins from different organisms and in various functional states is needed. The N-terminal CC-R domain of plant RNLs like ADR1 shares a 4-helical bundle structure with mammalian MLKL and fungal HET-s/HELO domain proteins, which are involved in pore formation. biorxiv.org Autoactive variants of plant NRG1.1 and ADR1 oligomerize to form Ca2+-permeable channels, and specific negatively charged residues are required for Ca2+ influx and cell death. biorxiv.org Future structural and functional analyses are needed to resolve the detailed protein-protein interaction interfaces within the EDS1/PAD4/ADR1s module. nih.gov Furthermore, how conformational changes in ADR1 upon activation or interaction with other molecules translate into downstream signaling events or transcriptional regulation remains largely unknown. Bridging the gap between predicted protein structures and their functional interpretation is a general challenge in protein research, applicable to ADR1. nih.govlibretexts.org

Comprehensive Mapping of this compound Interaction Networks

ADR1 functions within complex protein networks to exert its effects. While some key interacting partners have been identified, such as EDS1 and PAD4 in plants oup.comresearchgate.netbohrium.com and TFIID and Snf1 in yeast nih.govnih.gov, a complete and dynamic map of ADR1 interaction networks in different cellular contexts and organisms is lacking. In C. elegans, the interaction between ADR-1 and ADR-2 is complex and may vary based on tissue and developmental stage. nih.govplos.org ADR-1 interacts directly with ADR-2, involving the second dsRBD of ADR-1. oup.com However, the full spectrum of proteins that interact with ADR1 proteins, the transient nature of these interactions, and how these interactions are regulated require comprehensive investigation using advanced proteomic approaches. The challenges of incomplete protein interaction data in functional and evolutionary inferences highlight the need for more complete datasets for ADR1. nih.govplos.org

Uncovering Additional Physiological Roles Across Diverse Organisms

ADR1 proteins have been implicated in various physiological processes, including glucose metabolism and peroxisome biogenesis in yeast nih.govmicrobialcell.com and plant immunity, including stomatal immunity researchgate.netoup.com. However, their full range of physiological roles across diverse organisms is likely not yet fully appreciated. For instance, in Candida albicans, the Adr1 transcription factor has been found to regulate the ergosterol (B1671047) pathway and azole resistance, a function distinct from its known roles in Saccharomyces cerevisiae. asm.org Further research is needed to identify and characterize novel functions of ADR1 orthologs in other fungi, animals, and less-studied plant species. Exploring the potential involvement of ADR1 in other cellular processes beyond metabolism and immunity could reveal unexpected biological roles.

Bridging the Gap Between this compound Research in Model Organisms and Higher Eukaryotes

Much of the detailed mechanistic understanding of ADR1 comes from studies in model organisms like yeast and Arabidopsis. Translating these findings to understand the function of ADR1 orthologs in higher eukaryotes, including mammals, presents a significant challenge. While some fundamental mechanisms may be conserved, there can be significant divergence in function and regulation, as seen with the distinct roles of Adr1 in S. cerevisiae and C. albicans. asm.org Future research should focus on comparative studies of ADR1 orthologs across a wider range of organisms to identify conserved and divergent features. Utilizing advanced techniques applicable to higher eukaryotes is essential to bridge this gap and determine the relevance of findings from model systems to more complex biological systems, including potential implications for human health or agriculture. The challenges in using humans as a model organism for certain types of research underscore the importance of carefully designed studies to translate findings. ewanbirney.com

Developing Advanced Methodological Approaches for this compound Studies

Advancing our understanding of this compound requires the development and application of cutting-edge methodologies. This includes improved techniques for studying protein dynamics, mapping protein-protein interactions in vivo, analyzing post-translational modifications with high sensitivity, and visualizing protein localization and activity in real-time within living cells. While tools like AlphaFold2 have advanced protein structure prediction, challenges remain in capturing protein dynamics and predicting multi-chain structures accurately. nih.govbiorxiv.org Developing methods to overcome the limitations of incomplete protein interaction data is also crucial. nih.govplos.org Furthermore, innovative approaches are needed to study ADR1 function in its native cellular environment and to manipulate its activity with spatiotemporal control. The application of advanced genetic, biochemical, biophysical, and imaging techniques will be instrumental in addressing the unanswered questions in ADR1 research.

Q & A

Q. What experimental approaches are recommended to identify DNA binding sites and regulatory targets of ADR1 in transcriptional regulation?

To map ADR1 binding motifs, combine in silico prediction tools (e.g., YeTFaSCo for yeast) with chromatin immunoprecipitation (ChIP-seq) or electrophoretic mobility shift assays (EMSAs) . For regulatory targets, perform transcriptomic profiling (RNA-seq) under ADR1-inducing conditions (e.g., galactose medium) and validate using qRT-PCR. Comparative analysis of wild-type vs. ∆adr1 mutants can reveal condition-specific targets (e.g., HTA1, GAL3, HAP4 in galactose) .

Q. How can bioinformatics tools predict ADR1 protein structure and functional domains?

Use tools like ProtParam for physicochemical properties (e.g., hydrophilicity, molecular weight), TMHMM for transmembrane regions, and PredictProtein/Swiss-Model for secondary/tertiary structure predictions. ADR1 contains zinc finger domains (critical for DNA binding) and coiled-coil regions (for protein interactions) . For example, S. bayanus ADR1 has 17 serine phosphorylation sites and two zinc fingers, inferred via sequence alignment with S. cerevisiae .

Q. What methodologies are effective for studying ADR1's role in alcohol dehydrogenase (ADH2) activation?

Employ promoter-reporter assays with ADH2-lacZ constructs in yeast. Deletion analysis of ADR1's activation domains (TADI-TADIII) reveals functional redundancy: TADIII deletion impairs glycerol metabolism gene regulation, while TADII deletion does not. Use site-directed mutagenesis to dissect inhibitory regions (e.g., residues 227–239) that interact with repressors .

Advanced Research Questions

Q. How to address functional redundancy among ADR1 paralogs (e.g., ADR1-L1, ADR1-L2) in plant immunity studies?

Combine genetic knockout mutants (e.g., adr1-L1/adr1-L2 double mutants) with suppression assays. Quantitative RT-PCR confirms paralog-specific expression levels (e.g., ADR1 is expressed lower than ADR1-L1/L2 in Arabidopsis). Overexpression of dominant-negative constructs (e.g., ADR1(1C)) can dissect signaling hierarchies .

Q. What experimental strategies validate ADR1's interaction with downstream promoter elements (e.g., PS1 gene)?

Use EMSAs with purified this compound (e.g., yeast mini-Adr1) and nuclear extracts (e.g., SK-N-SH cells). Mutagenesis of binding sites (e.g., +140 to +165 in PS1) coupled with CAT reporter assays quantifies transcriptional activation. Note species-specific differences: yeast Adr1 binds TTGG motifs, while mammalian ADR1 requires AT-rich central sequences .

Q. How to analyze ADR1's role in plant immune signaling networks involving EDS1-PAD4 complexes?

Perform co-immunoprecipitation (co-IP) or yeast two-hybrid (Y2H) assays to confirm ADR1-EDS1-PAD4 interactions. Genetic epistasis analysis (e.g., eds1/pad4/adr1 mutants) identifies module-specific roles. For in planta validation, use agroinfiltration in N. benthamiana to assess cell death suppression by pathogen effectors (e.g., AvrPtoB) .

Q. How to resolve contradictions in ADR1's DNA binding requirements across species?

Compare binding affinities using EMSAs with mutated probes (e.g., TTATTA deletions in yeast vs. mammalian promoters). Structural studies (e.g., X-ray crystallography) of ADR1-DNA complexes can clarify species-specific motifs. Functional complementation assays (e.g., expressing mammalian ADR1 in yeast) test cross-species compatibility .

Q. What methods assess this compound stability and degradation in pathogen interactions?

Treat transgenic lines (e.g., ADR1-FLAG-TurboID) with proteasome inhibitors (MG132) or translation blockers (cycloheximide). Monitor degradation via western blot after pathogen effector exposure (e.g., AvrPtoB). Ubiquitination assays (e.g., pull-downs with GST-tagged effectors) identify E3 ligase involvement .

Data Contradictions and Resolution

  • Expression Context Specificity : ADR1 regulates distinct gene sets in galactose vs. normal media; validate targets via condition-specific transcriptomics .
  • Paralog Dose Dependence : Lower ADR1 expression may explain weak suppression in lsd1/rcd mutants; use qRT-PCR to quantify paralog ratios .
  • Repressor Interactions : The ADR1c region (residues 227–239) inhibits activation independently of DNA binding; employ heterologous reporter systems (e.g., GAL4-ADR1 fusions) to isolate repressor effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.